Pyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic organic compound. It belongs to the class of pyridopyrimidines, which are characterized by a pyrimidine ring fused to a pyridine ring. While its specific source is not explicitly mentioned in the provided papers, they heavily imply its synthetic origin due to the extensive research on its derivatives' synthesis. This compound serves as a crucial building block in organic synthesis, particularly in developing novel pharmaceutical agents. Researchers are particularly interested in its derivatives as potential antagonists for the calcium-sensing receptor (CaSR) [] and as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) [].
Pyrido[4,3-d]pyrimidin-4(3H)-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is often synthesized from various precursors, including derivatives of pyridine and pyrimidine. The compound has been studied for its potential as a scaffold in drug development, particularly in the context of cancer therapies and enzyme inhibition.
The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-one can be achieved through several methods. One notable approach involves the treatment of either a pyrido[4,3-d][1,3]oxazin-4-one or an ethyl 4-amidonicotinate with amines. This reaction typically yields a 4-amidonicotinamide intermediate, which can cyclize upon prolonged contact with the amine or under heat to form the desired pyrido[4,3-d]pyrimidin-4(3H)-one structure .
Key Synthesis Parameters:
The molecular structure of pyrido[4,3-d]pyrimidin-4(3H)-one consists of a pyridine ring fused to a pyrimidine ring. The compound features a carbonyl group at the 4-position of the pyrimidine ring, which plays a crucial role in its reactivity and biological activity.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly employed to confirm the structure of synthesized compounds. For instance, characteristic peaks in the IR spectrum can indicate the presence of carbonyl and nitrogen functionalities .
Pyrido[4,3-d]pyrimidin-4(3H)-one participates in various chemical reactions owing to its reactive functional groups. It can undergo nucleophilic substitutions and cyclization reactions that lead to the formation of more complex derivatives.
These reactions contribute to the synthesis of various derivatives that may exhibit enhanced biological activities.
The mechanism of action for compounds derived from pyrido[4,3-d]pyrimidin-4(3H)-one often involves interaction with biological targets such as enzymes or receptors. For instance, some derivatives have been identified as inhibitors of histone demethylases (KDMs), which play critical roles in epigenetic regulation and cancer progression.
Pyrido[4,3-d]pyrimidin-4(3H)-one exhibits several important physical and chemical properties:
These properties influence its handling and application in laboratory settings.
Pyrido[4,3-d]pyrimidin-4(3H)-one and its derivatives have found applications primarily in medicinal chemistry:
Pyrido[4,3-d]pyrimidin-4(3H)-one represents a privileged bicyclic heteroaromatic scaffold in medicinal chemistry, characterized by the molecular formula C₇H₅N₃O. This fused ring system consists of a pyrimidine ring annulated with a pyridine moiety at the [4,3-d] position, creating a planar, electron-deficient core. The pyrimidin-4(3H)-one component features a lactam group (C=O at position 4), which imposes significant polarization on the ring system [1] [3]. The canonical structure exhibits two key hydrogen-bond acceptors (N1 and O4) and one donor site (N3-H), enabling interactions with biological targets. X-ray crystallographic studies confirm a near-planar geometry with slight puckering in substituted derivatives, facilitating π-stacking interactions in protein binding pockets [4] [8]. The bond lengths between C8-N9 (1.34 Å) and N3-C4 (1.38 Å) indicate partial double-bond character, contributing to the system's aromaticity [10].
Table 1: Key Structural Parameters from Crystallographic Analysis
Bond/Atom | Parameter | Significance |
---|---|---|
N3-C4 bond | 1.38 Å | Partial double-bond character in lactam |
C8-N9 bond | 1.34 Å | Pyridine-like character |
C4=O bond | 1.23 Å | Strong carbonyl polarization |
Ring fusion atoms | Coplanar (±0.05 Å) | Facilitates π-stacking interactions |
Torsion angle (C2-N3) | <5° deviation | Near-planar conformation in solid state |
Substituents at strategic positions profoundly modulate the scaffold's electronic and steric profiles, directly influencing bioactivity and physicochemical behavior:
C8 Substitution: Introduction of hydrophobic groups (e.g., aryl, alkyl) at C8 enhances target affinity by exploiting hydrophobic pockets in enzymes. In KDM4/KDM5 inhibitors, tert-butyl at C8 increases KDM4A IC₅₀ to 0.141 μM compared to chloro-substituted analogues (0.102 μM), reflecting steric modulation [4] [5]. Electron-donating methoxy groups decrease acidity at N3 (pKₐ shift +0.5 units), while electron-withdrawing trifluoromethyl groups enhance electrophilicity at C2 and C6 [8].
C2 Modification: Alkylation or arylation at C2 blocks aldehyde oxidase (AO)-mediated metabolism. Unsubstituted derivatives undergo rapid C2 oxidation (clearance: 28 mL/min/kg in mice), while methyl or phenyl substitution reduces clearance to <5 mL/min/kg [9] [10]. This modification also increases logP by 1.5–2 units, enhancing membrane permeability [6].
C5/C7 Functionalization: Electron-withdrawing groups (Cl, CF₃) at these positions lower π-orbital energies, evidenced by 15 nm bathochromic shifts in UV spectra. In EGFR inhibitors, 5-trifluoromethyl derivatives exhibit IC₅₀ values of 0.029 μM (EGFRWT) due to enhanced hydrogen bonding with Thr790 [7] [8].
Table 2: Electronic and Biopharmaceutical Impact of Key Substituents
Position | Substituent | logP Change | Metabolic Stability | Target Affinity (Ex.) |
---|---|---|---|---|
C8 | Cl | +0.8 | Moderate (t₁/₂ = 45 min) | KDM4A IC₅₀ = 0.102 μM |
C8 | t-Bu | +2.1 | Low (t₁/₂ = 20 min) | KDM4A IC₅₀ = 0.141 μM |
C2 | H | Baseline | Very low (AO substrate) | N/A |
C2 | CH₃ | +0.9 | High (AO-resistant) | KDM4A IC₅₀ = 0.056 μM |
C5 | CF₃ | +1.2 | Moderate | EGFRWT IC₅₀ = 0.029 μM |
Permeability studies across Caco-2 monolayers reveal that lipophilic substituents (e.g., dimethoxyphenyl) achieve apparent permeability (Papp) >10 × 10⁻⁶ cm/s, whereas polar groups (hydroxy, carboxy) reduce Papp to <1 × 10⁻⁶ cm/s [6]. Solubility in biorelevant media (FaSSIF/FeSSIF) varies 20-fold, with electron-donating groups enhancing solubility (e.g., OMe: 120 μM) versus electron-withdrawing groups (CF₃: 6.5 μM) [6] [8].
The scaffold exhibits dynamic tautomeric equilibria between 3H (lactam) and 4H (lactim) forms, with computational studies (DFT/B3LYP) indicating a 4.3 kcal/mol preference for the 3H-lactam tautomer in the gas phase [2] [10]. This preference increases to 6.1 kcal/mol in polar solvents (ε > 20) due to hydrogen-bond stabilization. 1H NMR spectroscopy in DMSO-d₆ confirms N3-H proton resonance at δ 12.5–12.8 ppm, while C4-H in the 4H tautomer is undetected, establishing 3H as the dominant form [9] [10].
Conformational rigidity is modulated by C8 substituents. Unsubstituted C8 allows free rotation, but fused rings (e.g., isoindoline-1,3-dione) restrict dihedral angles to <30°. Molecular dynamics simulations reveal that C8-aryl groups adopt perpendicular orientations (85–95°) to minimize steric clash with C6-H, reducing entropy penalties upon target binding [4] [7].
AO Metabolism and Tautomer Linkage: Unsubstituted C2 derivatives undergo rapid oxidation by AO to form 2-hydroxypyrido[4,3-d]pyrimidin-4(3H)-one (M++16). This metabolism is abolished by C2 substitution, as methyl or phenyl groups sterically block access to AO's molybdenum cofactor. Docking studies (PDB: 4UHW) show unsubstituted C2 derivatives bind AO with ΔG = -9.2 kcal/mol, while C2-methyl analogues exhibit unfavorable steric clashes (ΔG = -4.1 kcal/mol) [9] [10].
X-Ray Crystallography
Single-crystal X-ray diffraction resolves the near-planar architecture (mean deviation: 0.08 Å) and confirms bond length alternation consistent with localized double bonds at C4=O (1.23 Å) and delocalization in the pyridine ring [4] [8]. In EGFR inhibitors, structures reveal a "U-shaped" conformation where C8-aryl groups engage in edge-to-face stacking with Phe723 (distance: 3.8 Å) [7].
Spectroscopic Characterization
Table 3: Spectroscopic Signatures of Core Positions
Technique | Position | Characteristic Signal | Interpretation |
---|---|---|---|
1H NMR | N3-H | δ 12.5–12.8 ppm (s, 1H) | Deshielded lactam proton |
13C NMR | C4 | δ 160.4–161.1 ppm | Carbonyl resonance |
13C NMR | C2 | δ 148.9–149.7 ppm | Electron-deficient carbon |
IR | C4=O | 1675–1700 cm⁻¹ | Conjugated carbonyl stretch |
UV-Vis | π→π* | λmax 265–275 nm (ε > 10⁴) | π-conjugated system transition |
Advanced Analytical Methods
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS/MS) identifies metabolic products like C2-hydroxylation (+15.9949 Da) [9]. Solid-state NMR crystallography resolves tautomeric forms in polymorphs, distinguishing 3H versus 4H configurations through 15N chemical shifts (δ 190–210 ppm for N3 in 3H-form) [10].
Comprehensive Compound Index
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0